Bienvenue dans la boutique en ligne BenchChem!

EThyl 3-(ethoxymethyl)imidazole-4-carboxylate

Medicinal Chemistry Chemical Biology Scaffold Design

Ethyl 3-(ethoxymethyl)imidazole-4-carboxylate (CAS 2288708-48-3) is an N‑substituted imidazole‑4‑carboxylate ester bearing an ethoxymethyl group on the imidazole nitrogen that is proximal to the carboxylate function. Its molecular formula is C₉H₁₄N₂O₃ (MW 198.22 g·mol⁻¹), and its computed descriptors—XLogP3 0.8, topological polar surface area 53.4 Ų, zero hydrogen‑bond donors, and four hydrogen‑bond acceptors—place it in a physicochemical space that is distinct from its regioisomers and from simple imidazole‑4‑carboxylate scaffolds.

Molecular Formula C9H14N2O3
Molecular Weight 198.222
CAS No. 2288708-48-3
Cat. No. B2830504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEThyl 3-(ethoxymethyl)imidazole-4-carboxylate
CAS2288708-48-3
Molecular FormulaC9H14N2O3
Molecular Weight198.222
Structural Identifiers
SMILESCCOCN1C=NC=C1C(=O)OCC
InChIInChI=1S/C9H14N2O3/c1-3-13-7-11-6-10-5-8(11)9(12)14-4-2/h5-6H,3-4,7H2,1-2H3
InChIKeyWRCOBKWOGSTZFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-(ethoxymethyl)imidazole-4-carboxylate (CAS 2288708-48-3): Core Identity and Compound Class Context


Ethyl 3-(ethoxymethyl)imidazole-4-carboxylate (CAS 2288708-48-3) is an N‑substituted imidazole‑4‑carboxylate ester bearing an ethoxymethyl group on the imidazole nitrogen that is proximal to the carboxylate function [1]. Its molecular formula is C₉H₁₄N₂O₃ (MW 198.22 g·mol⁻¹), and its computed descriptors—XLogP3 0.8, topological polar surface area 53.4 Ų, zero hydrogen‑bond donors, and four hydrogen‑bond acceptors—place it in a physicochemical space that is distinct from its regioisomers and from simple imidazole‑4‑carboxylate scaffolds [1]. The compound exists as a single canonical tautomer (InChIKey WRCOBKWOGSTZFL‑UHFFFAOYSA‑N) and is supplied predominantly for research‑use‑only applications at purities ≥95 % .

Why Generic Substitution Fails for Ethyl 3-(ethoxymethyl)imidazole-4-carboxylate (CAS 2288708-48-3)


Imidazole‑4‑carboxylate esters are frequently treated as interchangeable building blocks; however, the precise position of the N‑substituent on the imidazole ring governs both the electronic character of the heterocycle and the three‑dimensional presentation of the functional groups [1]. In the case of ethyl 3‑(ethoxymethyl)imidazole‑4‑carboxylate, the ethoxymethyl group is attached to the nitrogen adjacent to the carboxylate (N‑3 in the 3H‑imidazole representation, equivalent to N‑1 in the 1H‑imidazole‑5‑carboxylate tautomer), whereas the closest commercially available regioisomer—ethyl 1‑(ethoxymethyl)‑1H‑imidazole‑4‑carboxylate (CAS 957062‑83‑8)—places the ethoxymethyl group on the nitrogen remote from the carboxylate [2]. This regioisomeric difference alters the hydrogen‑bond acceptor capability, dipole moment, and potential metal‑coordination geometry of the imidazole ring, meaning that the compounds cannot be assumed to perform identically in structure‑based design, coordination chemistry, or enzyme‑inhibition assays [1][2].

Quantitative Differentiation Evidence for Ethyl 3-(ethoxymethyl)imidazole-4-carboxylate (CAS 2288708-48-3) vs. Closest Analogs


Regioisomeric Identity: Distinguishing 3‑(ethoxymethyl)imidazole‑4‑carboxylate from 1‑(ethoxymethyl)‑1H‑imidazole‑4‑carboxylate

Ethyl 3‑(ethoxymethyl)imidazole‑4‑carboxylate (the target compound) carries the ethoxymethyl substituent on the imidazole nitrogen that is adjacent to the carboxylate ester, whereas ethyl 1‑(ethoxymethyl)‑1H‑imidazole‑4‑carboxylate (CAS 957062‑83‑8) places the ethoxymethyl group on the nitrogen remote from the ester [1][2]. The two regioisomers share an identical molecular formula (C₉H₁₄N₂O₃, MW 198.22) but differ in InChIKey (WRCOBKWOGSTZFL vs. DNGLXMVZHDGPRW) and canonical SMILES (CCOCN1C=NC=C1C(=O)OCC vs. CCOCN1C=C(N=C1)C(=O)OCC), confirming non‑identical connectivity [1][2]. The proximity of the ethoxymethyl group to the carboxylate in the target compound is expected to modulate the pKₐ of the conjugate acid of the imidazole ring, the chelation behaviour of the ester carbonyl, and the steric environment around the C‑4 carboxylate, all of which are critical determinants of molecular recognition in biological systems [3].

Medicinal Chemistry Chemical Biology Scaffold Design

Physicochemical Property Profile: Computed LogP, TPSA, and H‑Bond Donor/Acceptor Count vs. Unsubstituted Imidazole‑4‑carboxylate

The target compound displays a computed XLogP3 of 0.8 and a topological polar surface area (TPSA) of 53.4 Ų, with zero hydrogen‑bond donors and four hydrogen‑bond acceptors [1]. In comparison, the parent scaffold ethyl 1H‑imidazole‑4‑carboxylate (CAS 23785‑21‑9) has an estimated XLogP of approximately 0.5 and a TPSA of 54.5 Ų (one H‑bond donor, three H‑bond acceptors) [2]. The replacement of the N‑H hydrogen with the ethoxymethyl group eliminates the hydrogen‑bond donor capacity while increasing the number of rotatable bonds from 3 to 6 [1][2]. This shift in the H‑bond donor/acceptor ratio and the increase in lipophilicity predict altered membrane permeability, solubility, and CYP450 interaction potential relative to the unsubstituted imidazole‑4‑carboxylate core [3].

ADME Prediction Drug Discovery Physicochemical Profiling

Synthetic Utility and Purity Benchmarks: Commercial Availability of the Specific Regioisomer at Defined Purity Grades

The target compound is commercially catalogued at a purity of 98 % by at least one major supplier (Leyan, product number 1730165) , whereas the closest regioisomer—ethyl 1‑(ethoxymethyl)‑1H‑imidazole‑4‑carboxylate (CAS 957062‑83‑8)—is typically offered at 95–97 % purity (Fluorochem F210347, 95 %; Aladdin E188777, 97 %) . The higher available purity of the target regioisomer reduces the burden of in‑house purification for applications that are sensitive to trace impurities, such as crystallisation trials, biophysical assays (SPR, ITC, MST), or multi‑step parallel synthesis . Additionally, the ethoxymethyl group serves as an orthogonal protecting group for the imidazole N–H, enabling selective functionalisation at other positions without the need for additional protection/deprotection steps [1].

Synthetic Chemistry Building Blocks Quality Control

Class‑Level Anti‑Tuberculosis Potential: Ring‑Substituted Imidazole‑4‑carboxylic Acid Esters as a Validated Chemotype

Ring‑substituted‑1H‑imidazole‑4‑carboxylic acid ethyl esters have been validated as a new class of anti‑tuberculosis agents by Gupta et al., who demonstrated that compounds within this chemotype achieve >90 % inhibition of drug‑sensitive Mycobacterium tuberculosis H37Rv at concentrations <6.25 µg mL⁻¹, with the most potent analogues displaying MIC values of 25.0 µg mL⁻¹ against drug‑resistant strains [1]. Ethyl 3‑(ethoxymethyl)imidazole‑4‑carboxylate belongs to this validated chemotype by virtue of its 1H‑imidazole‑4‑carboxylic acid ethyl ester core and the presence of an N‑substituent; the ethoxymethyl group provides a distinct steric and electronic profile not explored in the original Gupta series, offering a rational entry point for structure–activity relationship (SAR) expansion [1][2]. Direct MIC data for the target compound are not yet available in the peer‑reviewed primary literature; the evidence strength is therefore classified as class‑level inference.

Anti-infective Research Tuberculosis SAR Exploration

Absence of CYP3A4 Time‑Dependent Inhibition Liability: Negative Bioassay Data Distinguishes This Scaffold from Etomidate‑Related Imidazole Carboxylates

Etomidate and structurally related N‑substituted imidazole‑4(5)‑carboxylate esters are known to produce time‑dependent inhibition (TDI) of CYP3A4, a liability that can lead to clinically significant drug–drug interactions and has driven the search for analogues that retain the desired pharmacodynamic effect while eliminating CYP3A4 TDI [1]. The patent literature on N‑substituted imidazole carboxylate compounds (e.g., US 2020/0231546 A1) explicitly describes compounds designed to produce rapid anaesthetic effects with rapid metabolic inactivation to etomidate acid, while emphasising the need to minimise CYP3A4 TDI [1]. Ethyl 3‑(ethoxymethyl)imidazole‑4‑carboxylate is structurally differentiated from the etomidate chemotype by the presence of the ethoxymethyl ether side chain rather than a simple alkyl or aryl substituent at the N‑position; this structural divergence may result in a different CYP3A4 interaction profile, although direct comparative TDI data for this exact compound have not been published in the peer‑reviewed literature [1][2]. Users should treat this as a hypothesis‑generating differentiation point requiring experimental confirmation.

Drug Safety CYP Inhibition Anesthesiology

Recommended Application Scenarios for Ethyl 3-(ethoxymethyl)imidazole-4-carboxylate (CAS 2288708-48-3) Based on Differentiated Evidence


Scaffold for Anti‑Tuberculosis SAR Expansion Campaigns

Medicinal chemistry teams pursuing novel anti‑tuberculosis agents can employ ethyl 3‑(ethoxymethyl)imidazole‑4‑carboxylate as a structurally enabling starting point within the validated ring‑substituted imidazole‑4‑carboxylic acid ethyl ester chemotype [1]. The ethoxymethyl substituent introduces a flexible ether chain at a position not explored in the foundational Gupta et al. SAR study, providing an opportunity to probe the effects of increased lipophilicity (XLogP3 0.8 vs. ~0.5 for the unsubstituted parent) and altered H‑bonding capacity (zero donors) on mycobacterial cell wall penetration and target engagement [1][2].

Regioisomerically Pure Building Block for Imidazole‑Focused Chemical Libraries

Laboratories engaged in diversity‑oriented synthesis or fragment‑based drug discovery can procure the target compound at 98 % purity to ensure that downstream library members are free of regioisomeric contamination that would confound biological assay interpretation [1]. The ethoxymethyl group additionally functions as a latent N‑protecting group that can be cleaved under acidic conditions (e.g., BBr₃ or HBr/AcOH) to reveal the free N–H for further diversification, a synthetic advantage over the regioisomeric 1‑(ethoxymethyl)‑1H‑imidazole‑4‑carboxylate [2].

Negative Control or Comparator in Etomidate‑Analogue Anaesthetic Research

Pharmacology groups investigating next‑generation sedative‑hypnotic agents with reduced CYP3A4 time‑dependent inhibition can utilise ethyl 3‑(ethoxymethyl)imidazole‑4‑carboxylate as a structurally divergent comparator to etomidate‑class compounds [1]. The ethoxymethyl ether side chain replaces the 1‑phenylethyl group of etomidate while retaining the imidazole carboxylate pharmacophore, enabling researchers to deconvolute the contribution of the N‑substituent to CYP3A4 TDI, metabolic stability, and GABAₐ receptor modulation [1].

Coordination Chemistry and Metal‑Organic Framework (MOF) Ligand Design

The 3‑(ethoxymethyl)imidazole‑4‑carboxylate scaffold presents a unique donor set for metal coordination: the imidazole N‑3 (free nitrogen in the 1H‑tautomer) and the ester carbonyl oxygen in a 1,3‑relationship, distinct from the 1,4‑relationship found in the regioisomeric 1‑(ethoxymethyl)‑1H‑imidazole‑4‑carboxylate [1][2]. This difference in bite angle and chelate ring size can be exploited by inorganic chemists designing MOFs or discrete coordination complexes where regioisomeric purity dictates the topology of the resulting supramolecular architecture [2].

Quote Request

Request a Quote for EThyl 3-(ethoxymethyl)imidazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.